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molecular formula C15H32 B139076 2,6,10-Trimethyldodecane CAS No. 3891-98-3

2,6,10-Trimethyldodecane

Cat. No. B139076
M. Wt: 212.41 g/mol
InChI Key: YFHFHLSMISYUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399323B2

Procedure details

α-Farnesene (204 g, 1 mole, 255 mL) was added to a 500 mL Parr high pressure vessel containing 10% Pd/C (5 g, 5% by weight of α-farnesene). The reaction vessel was sealed and evacuated under house vacuum for 5 minutes after which time the reaction mixture was pressurized with H2 to 35 psi at 25° C. The reaction mixture was shaken until no further drop in the H2 pressure was observed (approximately 16 hours). The excess H2 gas was removed under house vacuum followed by venting to a N2 atmosphere. Thin layer chromatography (“TLC”, Rf=0.95, hexane, p-anisaldehyde stain or iodine) indicated the complete disappearance of the reactant. The reaction contents were vacuum filtered over a silica gel (60 Å from Aldrich) pad followed by washing of the silica gel with hexane (2 L). The filtrate was concentrated on a rotary evaporator. The isolated product was further dried under high vacuum to remove any residual hexane to afford farnesane as a colorless liquid (195 g, 244 mL, 95%). 1H-NMR (CDCl3, 500 MHz): δ 1.56-1.11 (m, 17H), 0.88-0.79 (overlapping t&d, 15H).
Quantity
255 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:4][CH2:5][CH2:6]/[C:7](=[CH:9]/[CH2:10]/[CH:11]=[C:12](/[CH:14]=[CH2:15])\[CH3:13])/[CH3:8])[CH3:3]>[Pd]>[CH3:15][CH2:14][CH:12]([CH2:11][CH2:10][CH2:9][CH:7]([CH2:6][CH2:5][CH2:4][CH:2]([CH3:1])[CH3:3])[CH3:8])[CH3:13]

Inputs

Step One
Name
Quantity
255 mL
Type
reactant
Smiles
CC(C)=CCC\C(\C)=C\C\C=C(/C)\C=C
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken until no further drop in the H2 pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
CUSTOM
Type
CUSTOM
Details
evacuated under house vacuum for 5 minutes after which time the reaction mixture
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was pressurized with H2 to 35 psi at 25° C
CUSTOM
Type
CUSTOM
Details
(approximately 16 hours)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The excess H2 gas was removed under house vacuum
CUSTOM
Type
CUSTOM
Details
The reaction contents
FILTRATION
Type
FILTRATION
Details
filtered over a silica gel (60 Å from Aldrich) pad
WASH
Type
WASH
Details
by washing of the silica gel with hexane (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The isolated product was further dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to remove any residual hexane

Outcomes

Product
Name
Type
product
Smiles
CCC(C)CCCC(C)CCCC(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 244 mL
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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